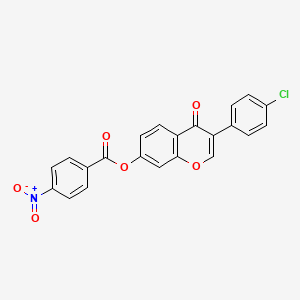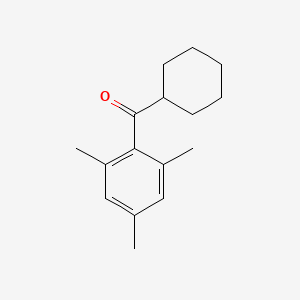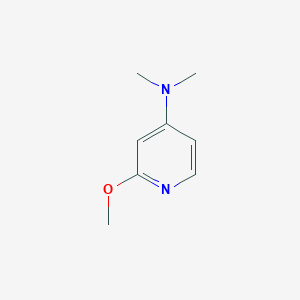![molecular formula C16H17NO5S B14117131 (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B14117131.png)
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonylamino group attached to a propanoic acid backbone, with a methoxyphenyl substituent, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of an appropriate amine precursor with a sulfonyl chloride derivative, followed by coupling with a propanoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the sulfonyl group can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting or modulating the activity of the target molecule. This compound may also affect signaling pathways and cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with similar structural features but different functional groups.
2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with aromatic rings and functional groups that can undergo similar reactions.
Uniqueness
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylamino group and methoxyphenyl substituent make it particularly versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H17NO5S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-11(16(18)19)17-23(20,21)15-9-5-13(6-10-15)12-3-7-14(22-2)8-4-12/h3-11,17H,1-2H3,(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
OPOUZKSSFMAHDO-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)
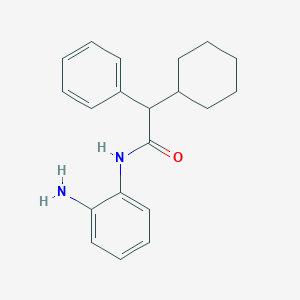
![2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)
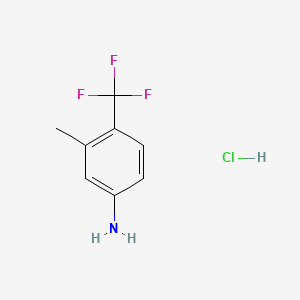
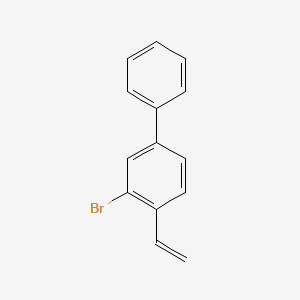

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117081.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)
![Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)
